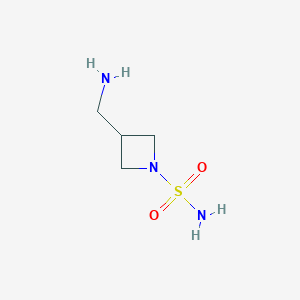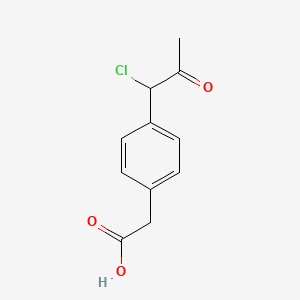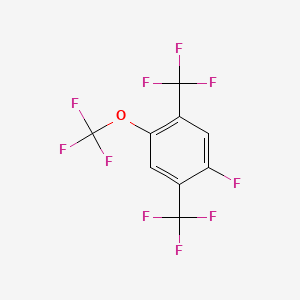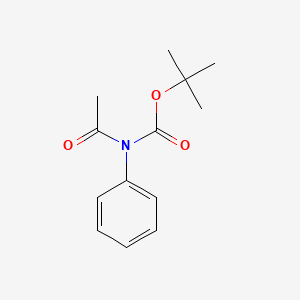
1-Hexadecanamine, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Hexadecanamine, hydrobromide, also known as hexadecylammonium bromide, is a chemical compound with the molecular formula C16H36BrN. It is a derivative of hexadecanamine, where the amine group is protonated and paired with a bromide ion. This compound is known for its surfactant properties and is used in various industrial and research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Hexadecanamine, hydrobromide can be synthesized through the reaction of hexadecanamine with hydrobromic acid. The reaction typically involves dissolving hexadecanamine in an appropriate solvent, such as ethanol, and then adding hydrobromic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and concentration, to ensure high yield and purity. The final product is usually purified through recrystallization or other separation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Hexadecanamine, hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The amine group can be oxidized to form corresponding amides or reduced to form primary amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and other nucleophiles. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed:
Substitution Reactions: Various alkylated derivatives of hexadecanamine.
Oxidation and Reduction: Amides and primary amines.
Wissenschaftliche Forschungsanwendungen
1-Hexadecanamine, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the preparation of liposomes and other vesicular structures for drug delivery.
Medicine: Investigated for its potential use in antimicrobial formulations and as a component in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Wirkmechanismus
The mechanism of action of 1-hexadecanamine, hydrobromide is primarily related to its surfactant properties. It can interact with lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in antimicrobial applications. The compound can also form micelles and other structures that facilitate the solubilization and delivery of hydrophobic drugs .
Vergleich Mit ähnlichen Verbindungen
Hexadecylamine: A primary amine with similar surfactant properties but without the bromide ion.
Cetyltrimethylammonium Bromide: A quaternary ammonium compound with enhanced surfactant properties due to the presence of three methyl groups on the nitrogen atom.
Uniqueness: 1-Hexadecanamine, hydrobromide is unique due to its specific combination of a long alkyl chain and a bromide ion, which imparts distinct physicochemical properties. Its ability to act as a surfactant and its reactivity in various chemical reactions make it a versatile compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
68810-16-2 |
|---|---|
Molekularformel |
C16H36BrN |
Molekulargewicht |
322.37 g/mol |
IUPAC-Name |
hexadecan-1-amine;hydrobromide |
InChI |
InChI=1S/C16H35N.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;/h2-17H2,1H3;1H |
InChI-Schlüssel |
XQSBLCWFZRTIEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCN.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



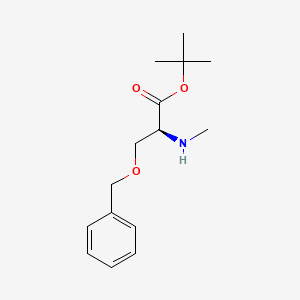
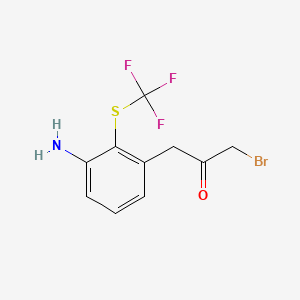

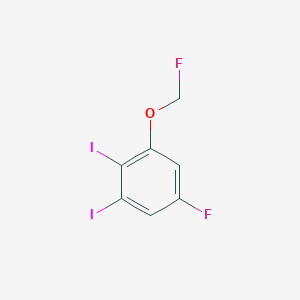
![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
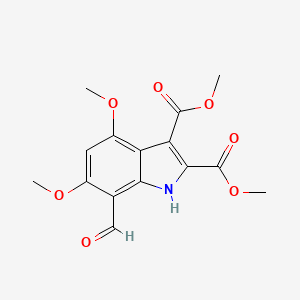
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)

